molecular formula C10H15NO B2387320 [2-(Ethoxymethyl)phenyl]methanamine CAS No. 28837-92-5

[2-(Ethoxymethyl)phenyl]methanamine

Cat. No.: B2387320
CAS No.: 28837-92-5
M. Wt: 165.236
InChI Key: XRHPSGUGMIFVLP-UHFFFAOYSA-N
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Description

[2-(Ethoxymethyl)phenyl]methanamine is a substituted benzylamine derivative featuring a benzene ring with two key substituents: an ethoxymethyl group (-CH₂-O-CH₂CH₃) at the 2-position and a methanamine group (-CH₂NH₂). The compound’s molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol (calculated). The ethoxymethyl group contributes to its moderate lipophilicity, while the primary amine (-NH₂) enables participation in hydrogen bonding and salt formation.

Properties

IUPAC Name

[2-(ethoxymethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-12-8-10-6-4-3-5-9(10)7-11/h3-6H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHPSGUGMIFVLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=CC=CC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28837-92-5
Record name [2-(ethoxymethyl)phenyl]methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Ethoxymethyl)phenyl]methanamine typically involves the reaction of 2-(ethoxymethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the compound meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

[2-(Ethoxymethyl)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form primary amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-(ethoxymethyl)benzaldehyde or 2-(ethoxymethyl)benzoic acid.

    Reduction: Formation of primary amines or other reduced derivatives.

    Substitution: Formation of substituted phenylmethanamines with various functional groups.

Scientific Research Applications

[2-(Ethoxymethyl)phenyl]methanamine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of [2-(Ethoxymethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares [2-(Ethoxymethyl)phenyl]methanamine with structurally related compounds, emphasizing substituent effects on properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound - 2-Ethoxymethyl
- 1-Methanamine
C₁₀H₁₅NO 165.23 Moderate lipophilicity; primary amine for reactivity
{2-[4-(Trifluoromethyl)phenoxy]phenyl}methanamine - 2-Phenoxy (with CF₃)
- 1-Methanamine
C₁₄H₁₂F₃NO 267.25 High lipophilicity (due to CF₃); potential for enhanced receptor binding
[2-(2-Methoxyethoxy)-4-methylphenyl]methanamine - 2-Methoxyethoxy
- 4-Methyl
- 1-Methanamine
C₁₁H₁₇NO₂ 195.26 Increased hydrophilicity (polar ether chain); methyl enhances steric bulk
(2-(Phenylthio)phenyl)methanamine - 2-Phenylthio
- 1-Methanamine
C₁₃H₁₃NS 215.32 Sulfur atom improves π-π stacking; thioether redox activity
[2-(3-Methylbutoxy)phenyl]methanamine hydrochloride - 3-Methylbutoxy
- 1-Methanamine (as HCl salt)
C₁₂H₁₉NO·HCl 237.75 Hydrochloride salt improves solubility; branched alkyl chain enhances lipophilicity

Key Observations :

  • Lipophilicity : Electron-withdrawing groups (e.g., CF₃ in ) increase logP, while polar substituents (e.g., methoxyethoxy in ) reduce it.
  • Reactivity : Primary amines (-CH₂NH₂) enable conjugation or salt formation, critical in drug design .
  • Steric Effects : Bulky substituents (e.g., 3-methylbutoxy in ) may hinder molecular interactions.

Biological Activity

[2-(Ethoxymethyl)phenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various research studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound this compound features an ethoxymethyl group attached to a phenyl ring, which contributes to its biological properties. Its unique structure allows for interactions with biological targets, potentially leading to therapeutic effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, demonstrating inhibition of growth and potential as an antibacterial agent. The mechanism involves disruption of bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa2016 µg/mL

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that this compound can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer). The underlying mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.

Case Study: MCF-7 Cell Line

  • Concentration : 50 µM
  • Cell Viability Reduction : 70%
  • Mechanism : Caspase-3 activation and PARP cleavage observed.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. Research suggests that it may inhibit certain enzymes or receptors involved in critical signaling pathways, leading to its antimicrobial and anticancer effects.

  • Enzyme Inhibition : The compound may inhibit enzymes responsible for cell wall synthesis in bacteria.
  • Receptor Modulation : It could modulate receptors involved in apoptotic signaling in cancer cells.

Research Findings and Implications

Recent studies have expanded on the therapeutic potential of this compound. For example, a publication highlighted its selective action on the serotonin 2C receptor, suggesting possible applications in treating mood disorders alongside its antimicrobial and anticancer properties .

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